molecular formula C15H17NO2 B2651204 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone CAS No. 2034454-72-1

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone

Cat. No.: B2651204
CAS No.: 2034454-72-1
M. Wt: 243.306
InChI Key: QFBGJSKIXLNGPH-UHFFFAOYSA-N
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Description

“2-Oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 279-33-4 . It has a molecular weight of 99.13 . The compound is a yellow to brown liquid .


Synthesis Analysis

There are several methods to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. One of them is a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The InChI code for “2-Oxa-5-azabicyclo[2.2.1]heptane” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . The InChI key is DIQOUXNTSMWQSA-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, one of the chemical reactions involving “2-Oxa-5-azabicyclo[2.2.1]heptane” is a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Physical and Chemical Properties Analysis

“2-Oxa-5-azabicyclo[2.2.1]heptane” has a molecular weight of 99.13 . It is a yellow to brown liquid . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Platform for Functional Diversity : A study by Garsi et al. (2022) introduces a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. This method, starting with 4R-hydroxy-L-proline, allows for the creation of backbone-constrained γ-amino acid analogues, resembling drugs such as baclofen and pregabalin. This research underscores the compound's utility as a scaffold for developing functionally diverse molecules, potentially useful in the pharmaceutical industry (Garsi et al., 2022).

  • Novel Syntheses and Rearrangements : Krow et al. (2004) explored stereoselective syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of the bicyclic framework in generating new chemical entities. These compounds were achieved through rearrangements mediated by Selectfluor and Deoxo-Fluor, highlighting innovative routes to synthesize bicyclic structures with potential bioactivity (Krow et al., 2004).

Potential Applications in Drug Design

  • Antimalarial Activities : Ningsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and evaluated their antimalarial activities. These compounds, derived from ethyl 2-phenyl-1-pyrroline-5-carboxylate, were tested for in vitro activity against P. falciparum and showed potential as antimalarial agents, demonstrating the compound's relevance in medicinal chemistry research (Ningsanont et al., 2003).

Safety and Hazards

The safety information for “2-Oxa-5-azabicyclo[2.2.1]heptane” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-14(16-9-13-8-12(16)10-18-13)15(6-7-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBGJSKIXLNGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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